molecular formula C12H15BrSi B2955326 2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane CAS No. 2255372-98-4

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane

Cat. No.: B2955326
CAS No.: 2255372-98-4
M. Wt: 267.241
InChI Key: UDYCLFVHMAIFJD-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane is an organosilicon compound with the molecular formula C12H15BrSi. It is a derivative of trimethylsilane, where the ethynyl group is substituted with a 3-bromo-4-methylphenyl group. This compound is of interest due to its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane can be synthesized through a palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, used to deprotonate intermediates.

    Inert Atmosphere: Nitrogen or argon to prevent oxidation.

Major Products Formed

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane in chemical reactions involves the activation of the ethynyl group and the bromine atom. The palladium catalyst facilitates the formation of carbon-carbon or carbon-nitrogen bonds by coordinating with the ethynyl group and promoting the substitution or coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane is unique due to the presence of both the ethynyl and trimethylsilane groups, which provide distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and material science applications.

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYCLFVHMAIFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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